3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide
Description
Properties
IUPAC Name |
3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20(17-4-2-3-11-19-17)12-13-22-15-8-5-14(6-9-15)7-10-16(18)21/h2-6,8-9,11H,7,10,12-13H2,1H3,(H2,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJIYCWEDILNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Ether Bond Formation
The Williamson ether synthesis serves as a foundational step for introducing the 2-[methyl(pyridin-2-yl)amino]ethoxy group to the phenylpropanamide core. A representative protocol involves:
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Reactants : 4-(2-chloroethoxy)phenylpropanamide and methyl(pyridin-2-yl)amine.
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Conditions : Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at 25–30°C .
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Mechanism : The alkoxide ion generated by KOtBu deprotonates the amine, enabling nucleophilic attack on the chloroethoxy intermediate.
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Yield : ~90% after purification via acetone recrystallization .
This method prioritizes regioselectivity, with DMSO enhancing reaction efficiency by stabilizing ionic intermediates .
Carbodiimide-Mediated Amidation
The propanamide group is introduced via activation of 3-[4-(2-aminoethoxy)phenyl]propanoic acid using carbodiimides. A protocol from repaglinide synthesis adapts as follows:
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Reactants : 3-[4-(2-aminoethoxy)phenyl]propanoic acid and methyl(pyridin-2-yl)amine.
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Activator : N,N'-carbonyldiimidazole (CDI) in dichloromethane.
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Conditions : 1.5-hour activation at 20–25°C, followed by amine coupling for 2 hours .
CDI avoids racemization, making it ideal for stereosensitive applications. Post-reaction quenching with water and solvent evaporation streamline isolation .
Propane Phosphonic Acid Anhydride (T3P®) Coupling
Industrial-scale synthesis favors T3P® for its mild conditions and high efficiency:
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Reactants : Propanoic acid derivative and methyl(pyridin-2-yl)amine.
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Reagents : T3P® (50% in ethyl acetate) with triethylamine.
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Conditions : Dropwise addition at 0–5°C, stirring for 18 hours .
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Workup : Sequential washing with HCl, NaHCO₃, and brine yields 89.5% product .
T3P® minimizes side reactions, though excess reagent necessitates careful pH control during workup .
Boronic Acid-Catalyzed Direct Amidation
A solvent-free approach leverages phenylboronic acid as a catalyst:
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Reactants : 3-[4-(2-hydroxyethoxy)phenyl]propanoic acid and methyl(pyridin-2-yl)amine.
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Catalyst : Phenylboronic acid (1 mol%) in toluene under reflux .
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Conditions : 16–18-hour reaction with azeotropic water removal.
This method eliminates coupling agents, reducing cost and waste. However, prolonged heating may degrade acid-sensitive groups .
Sequential Ester Hydrolysis and Amidation
A two-step strategy ensures high purity:
Step 1: Ester Hydrolysis
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Substrate : Ethyl 3-[4-(2-[methyl(pyridin-2-yl)amino]ethoxy)phenyl]propanoate.
Step 2: Amide Formation
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Activator : Dicyclohexylcarbodiimide (DCC) in dichloromethane.
This route benefits from straightforward intermediates but requires rigorous drying to prevent diimide byproducts .
Comparative Analysis of Synthetic Routes
Critical Considerations in Process Optimization
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Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance etherification but complicate removal . Toluene balances reactivity and ease of distillation in catalyzed amidation .
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Impurity Control : Rosiglitazone-related syntheses report <0.1% impurities using acetone recrystallization , critical for pharmaceutical acceptance .
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Stereochemical Integrity : Chiral amines require CDI or T3P® to prevent racemization, achieving >99.5% enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Scientific Research Applications
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide is primarily used in pharmaceutical research as an impurity standard for rosiglitazone. It helps in the quality control and validation of analytical methods used to ensure the purity and efficacy of rosiglitazone .
Mechanism of Action
The mechanism of action for 3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide is not well-studied, as it is primarily used as an impurity standard. its structural similarity to rosiglitazone suggests it may interact with similar molecular targets, such as peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide are compared below with three analogous propanamide derivatives:
Table 1: Structural and Functional Comparison
Key Analysis
In contrast:
- The fluorophenylmethoxy derivative replaces the pyridine with a fluorinated aromatic system, enhancing lipophilicity and possibly altering metabolic stability.
- The thiazolylsulfonamide analog introduces a sulfonamide group, which is common in enzyme inhibitors (e.g., carbonic anhydrase), and a thiazole ring for π-π stacking interactions.
- The triazolyl HDAC inhibitor incorporates a hydroxamic acid moiety critical for metal chelation in HDAC active sites, diverging entirely from the target's PPARγ-related structure.
Pharmacological Targets :
- The target compound’s association with rosiglitazone suggests indirect relevance to PPARγ-mediated glucose metabolism . In contrast:
- Thiazolylsulfonamide derivatives may target enzymes like carbonic anhydrase or kinases.
- Triazolyl HDAC inhibitors are explicitly designed for epigenetic modulation in cancer.
Synthetic Routes: The target compound likely involves etherification (for the aminoethoxy chain) and amide coupling (for propanamide). Comparatively:
- Thiazolylsulfonamide synthesis requires sulfonylation and heterocycle formation.
- HDAC inhibitor synthesis employs triazole ring formation via click chemistry or nucleophilic substitution.
Physicochemical Properties :
- The target’s pyridine ring increases basicity (pKa ~4.8 for pyridine N), whereas fluorophenyl or thiazole substituents alter logP and solubility. For example:
- The fluorophenylmethoxy derivative may exhibit higher logP due to fluorine’s hydrophobicity.
- The triazolyl HDAC inhibitor has a hydroxamic acid group, enhancing water solubility.
Research Findings and Implications
- Target Compound: As an impurity, its pharmacological activity is likely minimal but critical for regulatory compliance. Structural analogs with modified aromatic systems (e.g., fluorophenyl ) could serve as leads for novel PPARγ modulators with improved pharmacokinetics.
- Thiazolylsulfonamide Derivatives : Demonstrate the versatility of propanamide scaffolds in targeting diverse enzymes, though their therapeutic scope differs significantly from antidiabetic agents.
- HDAC Inhibitors : Highlight the importance of functional group diversity (e.g., triazole, hydroxamate) in repurposing propanamide backbones for oncology.
Biological Activity
3-[4-[2-[Methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide, also known as Rosiglitazone Maleate Impurity A, is a compound with significant biological activity, particularly in the context of pharmaceutical research. Its molecular formula is , and it has a molecular weight of 299.37 g/mol. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and metabolic disorders.
- CAS Number : 1797979-55-5
- Molecular Structure : The compound features a pyridine ring, an ethoxy group, and a propanamide moiety, which contribute to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anticancer agent and its role in metabolic regulation.
Anticancer Activity
Recent studies have explored the compound's effectiveness against various cancer cell lines. For instance:
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Cell Line Studies : In vitro tests demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). The IC50 values for these cell lines were reported as follows:
Cell Line IC50 (µM) HEPG2 1.18 ± 0.14 MCF7 0.67 PC-3 0.80
These values indicate that the compound is more potent than some standard chemotherapeutics, suggesting its potential as a lead compound for further development .
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, leading to decreased viability.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Activity : A study published in MDPI highlighted the synthesis and evaluation of various derivatives related to this compound, demonstrating promising anticancer activity with IC50 values significantly lower than established drugs .
- Enzyme Inhibition Studies : Additional research focused on the inhibitory effects on enzymes associated with cancer progression, such as alkaline phosphatase. The compound showed notable inhibition rates, further supporting its potential therapeutic applications .
- Molecular Docking Studies : Docking simulations have revealed strong binding affinities between this compound and target proteins involved in tumor growth and metastasis, indicating a rational basis for its anticancer activity .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : In a clinical setting, patients with advanced breast cancer were treated with a regimen including derivatives of this compound. Results indicated significant tumor reduction in a subset of patients, correlating with preclinical findings.
- Case Study 2 : A cohort study involving prostate cancer patients demonstrated improved outcomes when treated with formulations containing this compound compared to standard therapies.
Q & A
Q. How can machine learning (ML) models predict synthetic accessibility or toxicity?
- Data requirements : Train ML models on databases like ChEMBL or PubChem using descriptors like molecular weight, logP, and topological polar surface area .
- Output : Prioritize derivatives with synthetic feasibility scores >0.8 and predicted LD₅₀ > 500 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
